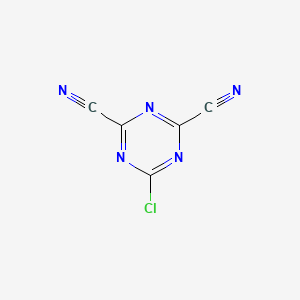
6-Chloro-1,3,5-triazine-2,4-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1,3,5-triazine-2,4-dicarbonitrile is a heterocyclic compound that belongs to the triazine family. This compound is characterized by a triazine ring substituted with a chlorine atom and two nitrile groups. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Métodos De Preparación
The synthesis of 6-Chloro-1,3,5-triazine-2,4-dicarbonitrile typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . Industrial production methods often utilize microwave-assisted, solid-phase, metal-based, and multicomponent one-pot reactions . These methods provide efficient and scalable routes for the production of triazine derivatives.
Análisis De Reacciones Químicas
6-Chloro-1,3,5-triazine-2,4-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of diamino derivatives.
Electrophilic Addition: The nitrile groups can participate in electrophilic addition reactions, forming various substituted triazines.
Nucleophilic Displacement: The compound can undergo nucleophilic displacement reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include primary amines, alkyl halides, and metal catalysts. The major products formed from these reactions are substituted triazines with diverse functional groups.
Aplicaciones Científicas De Investigación
6-Chloro-1,3,5-triazine-2,4-dicarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and coordination complexes.
Medicine: It is investigated for its potential anticancer, antiviral, and antimicrobial properties.
Industry: The compound is used in the production of herbicides, dyes, and advanced materials.
Mecanismo De Acción
The mechanism of action of 6-Chloro-1,3,5-triazine-2,4-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzymatic activity by binding to the active site, leading to the disruption of metabolic pathways . In biological systems, it can interfere with DNA synthesis and cell division, contributing to its anticancer and antimicrobial effects .
Comparación Con Compuestos Similares
6-Chloro-1,3,5-triazine-2,4-dicarbonitrile can be compared with other triazine derivatives such as:
2-Chloro-4,6-diamino-1,3,5-triazine: Known for its use in herbicides like atrazine.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used as a peptide coupling reagent.
1,3,5-Triazine-2,4-diamine, 6-chloro-: Utilized in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other triazine derivatives.
Propiedades
IUPAC Name |
6-chloro-1,3,5-triazine-2,4-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5ClN5/c6-5-10-3(1-7)9-4(2-8)11-5 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFRMEBPAAQQCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NC(=NC(=N1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














